3-ethoxy-N-ethyl-N-phenylpropanamide
Overview
Description
3-ethoxy-N-ethyl-N-phenylpropanamide is an organic compound with the molecular formula C13H19NO2 It is a member of the amide family, characterized by the presence of an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-ethyl-N-phenylpropanamide typically involves the reaction of ethylamine with 3-ethoxypropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{NH}_2 + \text{C}_2\text{H}_5\text{OCH}_2\text{CH}_2\text{COCl} \rightarrow \text{C}_2\text{H}_5\text{OCH}_2\text{CH}_2\text{CONHC}_2\text{H}_5 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-ethyl-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: N-substituted amides.
Scientific Research Applications
3-ethoxy-N-ethyl-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-ethyl-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-ethylpropanamide: Similar structure but lacks the ethoxy group.
N-ethyl-3-phenylpropanamide: Similar structure but lacks the ethoxy group on the propanamide chain.
Uniqueness
3-ethoxy-N-ethyl-N-phenylpropanamide is unique due to the presence of both ethoxy and phenyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
3-ethoxy-N-ethyl-N-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-14(12-8-6-5-7-9-12)13(15)10-11-16-4-2/h5-9H,3-4,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXRDHXZCWBRGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CCOCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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